![molecular formula C24H17N3S B5090446 (Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5090446.png)
(Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, (Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Industrially, the compound is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its electronic properties .
Mechanism of Action
The mechanism of action of (Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- (E)-2-phenyl-3-(4-phenylphenyl)prop-2-enenitrile
- (Z)-2-phenyl-3-(4-phenylphenyl)prop-2-enenitrile
- (E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Uniqueness: Compared to similar compounds, (Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile stands out due to its thiazole ring and anilino group, which confer unique electronic and steric properties.
Properties
IUPAC Name |
(Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3S/c25-15-21(16-26-22-9-5-2-6-10-22)24-27-23(17-28-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,16-17,26H/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRYPAGPLXSFZ-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\NC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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